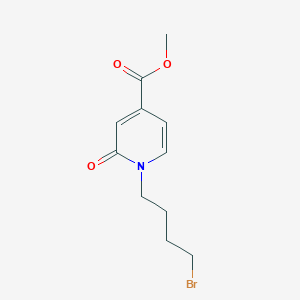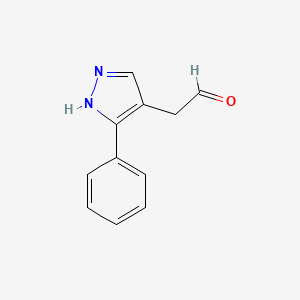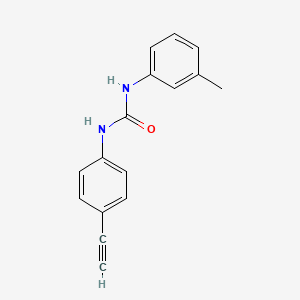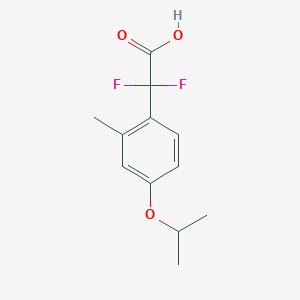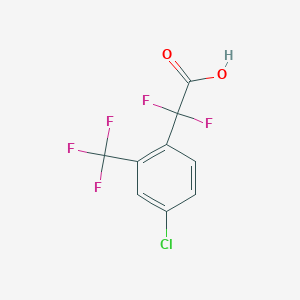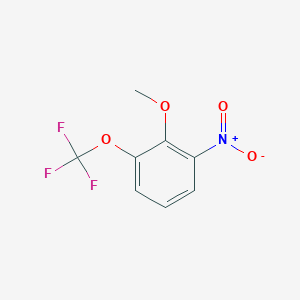
2-メトキシ-1-ニトロ-3-(トリフルオロメトキシ)ベンゼン
説明
2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is a chemical compound . It is similar to 2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene, which has a molecular weight of 251.16 .
Synthesis Analysis
The synthesis of trifluoromethoxy compounds is a topic of ongoing research . One method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .科学的研究の応用
2-メトキシ-1-ニトロ-3-(トリフルオロメトキシ)ベンゼンの包括的な分析
トリフルオロメチルケトンの合成: 2-メトキシ-1-ニトロ-3-(トリフルオロメトキシ)ベンゼンにおけるトリフルオロメチル基(—CF3)は、酸化反応を受けてトリフルオロメチルケトンを形成することができます。 これらのケトンは、その安定性と反応性のために様々な化学合成において価値があります .
分析化学: ニトロ基とトリフルオロメトキシ基の両方を特徴とするこの化合物のユニークな構造は、NMR、HPLC、LC-MS、UPLCなどの分析化学アプリケーションにおいて、標準物質または試薬として役立つ可能性のある候補となります .
材料科学: 材料科学研究において、この化合物の官能基は、表面特性の改変または分解に対する耐性向上や電気的特性の変更などの特定の特性を持つ新しい高分子材料の創製に使用できます .
ライフサイエンス研究: ニトロ基とメトキシ基の存在により、この化合物はライフサイエンス研究において、医薬品の前駆体または生化学的アッセイにおけるプローブとして使用できます .
フッ素化試薬: トリフルオロメトキシ基を含む化合物は、しばしばフッ素化試薬として使用されます。 対象の化合物は、他の分子にトリフルオロメトキシ基を導入するために使用することができ、様々な用途のためのそれらの特性を向上させます .
農薬開発: 2-メトキシ-1-ニトロ-3-(トリフルオロメトキシ)ベンゼンなどのトリフルオロメチルエーテルは、そのユニークな生物活性のために農薬開発に使用されてきました。 これらは、プロ殺虫剤または昆虫成長調節剤として作用することができます .
Ambeed Sigma-Aldrich BLD Pharm Ambeed Science China Chemistry Beilstein Journals
生化学分析
Biochemical Properties
2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific conditions of the reaction .
Cellular Effects
The effects of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in the inflammatory response, leading to changes in cytokine production. Additionally, this compound can disrupt normal cellular metabolism by interfering with the function of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in altered phosphorylation states of various proteins, ultimately affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cell viability and function, with some cells exhibiting increased oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene vary with different dosages in animal models. At lower doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes.
Metabolic Pathways
2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .
Transport and Distribution
Within cells and tissues, 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s lipophilicity also affects its distribution, with higher lipophilicity leading to greater accumulation in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
2-methoxy-1-nitro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-15-7-5(12(13)14)3-2-4-6(7)16-8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIXEGMYVONDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



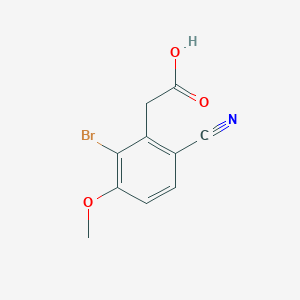

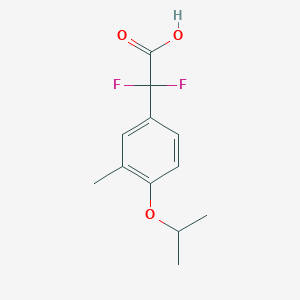


![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475020.png)
